Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)-

Description

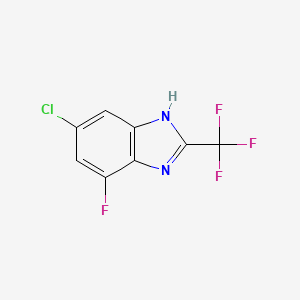

Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- (CAS: 89426-94-8) is a halogenated benzimidazole derivative with the molecular formula C₈H₃ClF₄N₂. Its structure features a benzimidazole core substituted with chlorine at position 6, fluorine at position 4, and a trifluoromethyl (-CF₃) group at position 2 (Figure 1). This compound exhibits a density of 1.647 g/cm³, a predicted boiling point of 307.4°C, and a pKa of 7.43, indicating moderate basicity .

Properties

IUPAC Name |

6-chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOADYEPTPCKHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237657 | |

| Record name | Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89426-95-9 | |

| Record name | Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)-, the synthesis can be achieved through the following steps:

Condensation Reaction: Ortho-phenylenediamine reacts with 6-chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst to form the Schiff base.

Cyclization: The Schiff base undergoes cyclization in the presence of a dehydrating agent such as polyphosphoric acid to form the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: Benzimidazole derivatives can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole ring.

Substitution: Halogenated benzimidazoles, such as 6-chloro-4-fluoro-2-(trifluoromethyl)-benzimidazole, can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Benzimidazole derivatives are known for their antimicrobial, anticancer, and antiviral activities

Industry: It is used in the development of new materials with specific chemical properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis. The presence of chloro, fluoro, and trifluoromethyl groups can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Observations:

- Trifluoromethyl Position : The -CF₃ group at position 2 (as in Chloroflurazole) enhances environmental stability but reduces cytotoxicity compared to its placement at position 6 in TFBZ .

- Halogen Synergy : Chlorine and fluorine at adjacent positions (e.g., 6-Cl and 4-F in the target compound) may enhance DNA-binding via halogen-π interactions, as seen in related benzimidazole-DNA complexes .

- Electron-Withdrawing Effects: Nitro (-NO₂) and -CF₃ groups in TFBZ amplify antimicrobial activity by increasing electrophilicity and membrane permeability .

Data Tables

Table 1: Physicochemical Properties of Key Derivatives

| Compound | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | pKa | |

|---|---|---|---|---|---|

| 6-Chloro-4-fluoro-2-CF₃ | 238.57 | 1.647 | 307.4 | 7.43 | |

| Chloroflurazole | 259.03 | N/A | N/A | N/A | |

| TFBZ | 455.12 | N/A | N/A | N/A |

Biological Activity

Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, antiparasitic, and anticancer properties. This article focuses on the biological activity of 6-chloro-4-fluoro-2-(trifluoromethyl)benzimidazole, examining its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound 6-chloro-4-fluoro-2-(trifluoromethyl)benzimidazole features a benzimidazole core with specific halogen substitutions that enhance its biological activity. The presence of trifluoromethyl and chloro groups contributes to its lipophilicity and receptor binding capabilities, which are crucial for its interaction with biological targets.

1. Enzyme Inhibition

- The compound exhibits inhibitory effects on enzymes involved in critical biological processes such as DNA synthesis and cell division. This inhibition is essential for its potential use in cancer therapy and antimicrobial applications.

2. Receptor Binding

- It can bind to specific receptors on cell surfaces, modulating signal transduction pathways that affect cell growth and survival .

3. Disruption of Cellular Functions

- The compound interferes with cellular functions leading to apoptosis or inhibition of cell growth, particularly in cancer cells .

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have demonstrated activity against various strains of bacteria and fungi.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 6-chloro-4-fluoro-2-(trifluoromethyl)- | 2 (S. aureus) | Gram-positive bacteria |

| 6-chloro-4-fluoro-2-(trifluoromethyl)- | 4–16 (S. pneumoniae) | Gram-positive bacteria |

| 6-chloro-4-fluoro-2-(trifluoromethyl)- | >64 (E. coli) | Gram-negative bacteria |

These findings indicate that the compound is particularly effective against Gram-positive bacteria while showing limited activity against some Gram-negative strains .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of benzimidazole derivatives against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U87). The following table summarizes the IC50 values observed:

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Tamoxifen |

| U87 | 45.2 ± 13.0 | Doxorubicin |

The results suggest that the benzimidazole derivative exhibits moderate to high cytotoxicity, making it a candidate for further development as an anticancer agent .

Study 1: Antitubercular Activity

A study demonstrated that specific benzimidazole derivatives possess significant antitubercular activity with a minimum inhibitory concentration (MIC) of 0.19 μM against fluoroquinolone-resistant strains of Mycobacterium tuberculosis. This highlights the potential of these compounds in treating resistant infections .

Study 2: Antiviral Properties

Another investigation focused on the antiviral capabilities of benzimidazole derivatives against viral pathogens. Results indicated that certain modifications to the benzimidazole structure enhanced antiviral activity, suggesting a pathway for developing new antiviral agents .

Q & A

Q. Q1. What are the critical safety protocols for handling 6-chloro-4-fluoro-2-(trifluoromethyl)benzimidazole in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves and Tyvek® suits to prevent skin contact. Eye protection with chemical-resistant goggles is mandatory .

- Ventilation: Employ local exhaust ventilation for handling powdered forms to minimize inhalation risks. General ventilation is insufficient due to the compound’s irritant properties .

- Spill Management: Evacuate the area, isolate ignition sources, and use dry chemical extinguishers (e.g., CO₂). Contaminated clothing must be professionally decontaminated .

- Exposure Monitoring: No established occupational limits exist, but periodic air sampling is recommended to assess airborne concentrations .

Q. Q2. How can the solubility and partitioning behavior of this compound be experimentally determined?

Methodological Answer:

- LogP Measurement: Use reverse-phase HPLC with a C18 column and a methanol/water gradient. Compare retention times against standards with known logP values. The predicted logP is ~3.4, but experimental validation is critical due to substituent effects .

- Aqueous Solubility: Perform shake-flask assays at 25°C in buffered solutions (pH 1–13) to assess pH-dependent solubility. The compound’s logS (-4.73) suggests poor water solubility, requiring co-solvents like DMSO for biological assays .

Advanced Research Questions

Q. Q3. How do conflicting crystallographic data on benzimidazole derivatives inform molecular stabilization strategies?

Methodological Answer:

- Structural Analysis: X-ray diffraction (XRD) reveals planar benzimidazole cores stabilized by C-H···π and π-π stacking interactions. For example, substituents like trifluoromethyl groups induce steric effects but enhance hydrophobic packing .

- Hydrogen Bonding: Use VEDA/PED analysis to map vibrational modes and identify stabilizing interactions (e.g., N-H···O or C-H···F ). These interactions guide co-crystal design for improved bioavailability .

Q. Q4. What catalytic systems optimize the synthesis of 2-(trifluoromethyl)benzimidazoles with high regioselectivity?

Methodological Answer:

- Cu(I)/TMEDA Catalysis: A ligand-assisted cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines achieves >80% yield. Bromo/chloro substituents at the 2-position tolerate harsh conditions but require longer reaction times .

- Microwave-Assisted Synthesis: Reduce reaction times from 24 hours to 2 hours under 150°C, improving energy efficiency. Validate purity via LC-MS and ¹⁹F NMR to detect byproducts like Cl⁻/F⁻ exchange .

Q. Q5. How can contradictory biological activity data (e.g., antimicrobial vs. antiviral) be resolved for this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify substituents at positions 4 and 6. For example:

- 6-Chloro: Enhances DNA gyrase inhibition (antibacterial activity) .

- 4-Fluoro: Increases metabolic stability in liver microsomes, favoring antiviral applications .

- Assay Optimization: Use standardized MIC (Minimum Inhibitory Concentration) protocols with Staphylococcus aureus (Gram+) and E. coli (Gram-) to minimize variability .

Q. Q6. What strategies mitigate low yields in benzimidazole cyclization reactions?

Methodological Answer:

- Acid Catalysis: Replace formic acid with polyphosphoric acid (PPA) to reduce side reactions. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Microwave Irradiation: Achieve 95% conversion in 30 minutes vs. 12 hours under conventional heating. Optimize power settings to prevent decomposition .

Q. Q7. How can computational methods predict the environmental persistence of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian 09 with B3LYP/6-311+G(d,p) to model hydrolysis pathways. The trifluoromethyl group resists oxidation, increasing environmental persistence .

- QSPR Models: Train on logP and molecular volume (e.g., McGowan volume = 134.4 ml/mol) to estimate biodegradation half-lives .

Data Contradiction Analysis

Q. Q8. Why do conflicting toxicity profiles exist for benzimidazole derivatives?

Methodological Answer:

- Metabolite Identification: Use LC-HRMS to detect hepatotoxic intermediates (e.g., epoxide formation via CYP450). Species-specific metabolism in rodents vs. humans explains variability .

- Dose-Dependent Effects: Chronic exposure at 50 mg/kg/day induces liver hypertrophy in rats, while acute doses (<10 mg/kg) show no toxicity .

Synthesis Optimization

Q. Q9. What substituent modifications enhance the compound’s photophysical properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.